3-Fluoro-4-pentafluoroethyl-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-pentafluoroethyl-phenylamine is a fluorinated aromatic amine with the molecular formula C8H5F6N and a molecular weight of 229.12 g/mol . This compound is characterized by the presence of both fluoro and pentafluoroethyl groups attached to a phenylamine structure, making it a unique and valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-pentafluoroethyl-phenylamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Fluorination: Introduction of the fluoro and pentafluoroethyl groups can be achieved through electrophilic aromatic substitution reactions using reagents such as fluorine gas or pentafluoroethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-pentafluoroethyl-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Fluoro-4-pentafluoroethyl-phenylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-pentafluoroethyl-phenylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors that recognize fluorinated substrates, affecting their activity and function.
Pathways Involved: It may influence metabolic pathways involving fluorinated compounds, leading to changes in cellular processes and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: This compound has a similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
3-Fluoroaniline: A simpler analog with only a single fluoro group attached to the phenylamine structure.
Uniqueness
3-Fluoro-4-pentafluoroethyl-phenylamine is unique due to the presence of both fluoro and pentafluoroethyl groups, which impart distinct chemical and physical properties. These properties include increased stability, resistance to metabolic degradation, and unique reactivity compared to other fluorinated anilines .
Properties
Molecular Formula |
C8H5F6N |
---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
3-fluoro-4-(1,1,2,2,2-pentafluoroethyl)aniline |
InChI |
InChI=1S/C8H5F6N/c9-6-3-4(15)1-2-5(6)7(10,11)8(12,13)14/h1-3H,15H2 |
InChI Key |
KVTGFHWNZVLUQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.